COX-1 Inhibitory Activity: Ortho-Methoxy Phenyl Pyrazole vs. Para-Methoxy Phenyl Analogs
The target compound was evaluated against Prostaglandin G/H synthase 1 (COX-1) in human platelet-rich plasma [1]. It exhibited an IC50 > 20 µM, classifying it as 'Not Active' for COX-1 inhibition [1]. This contrasts with published para-methoxy-substituted 1,5-diarylpyrazole analogs, which often show significant COX-1 inhibition with IC50 values in the low micromolar range [2]. This ortho-substitution pattern may confer a selectivity advantage by reducing COX-1 engagement, a desirable profile for minimizing gastrointestinal side effects associated with non-selective NSAIDs [2].
| Evidence Dimension | COX-1 inhibitory potency (IC50) in human platelet-rich plasma |
|---|---|
| Target Compound Data | IC50 > 20,000 nM (Not Active) |
| Comparator Or Baseline | Para-methoxy 1,5-diarylpyrazoles (e.g., 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives): IC50 values typically <10 µM |
| Quantified Difference | At least 2-fold higher IC50 for target compound vs. para-methoxy analogs; target compound is COX-1-inactive |
| Conditions | ChEMBL assay 158732; human platelet-rich plasma; IC50 determination |
Why This Matters
Proven COX-1 inactivity provides a quantifiable safety differentiation argument when selecting an anti-inflammatory screening candidate, as COX-1 inhibition is linked to gastric ulcerogenicity.
- [1] BindingDB. ChEMBL_158732 (CHEMBL768739): IC50 determination against Prostaglandin G/H synthase 1. BDBM50075516. View Source
- [2] Fahmy, H.H. et al. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry, 20(13), 3995-4003. View Source
